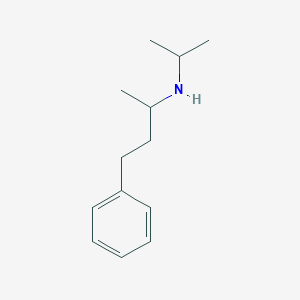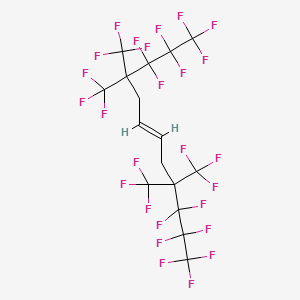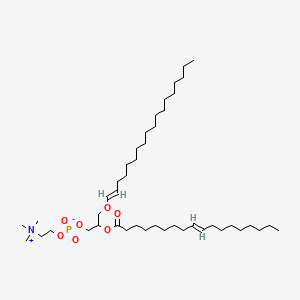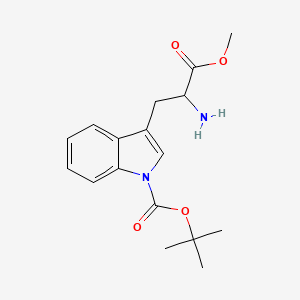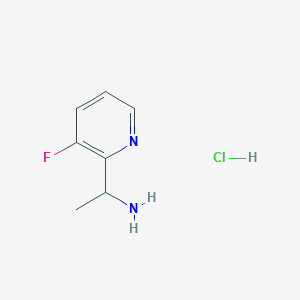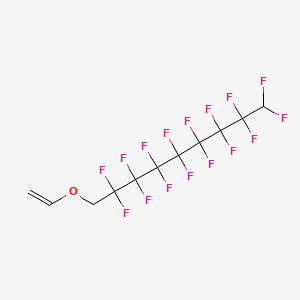
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is commonly used in various industrial applications due to its exceptional chemical inertness and stability.
Métodos De Preparación
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane typically involves the following steps:
Fluorination: The starting material, a nonane derivative, undergoes fluorination using a fluorinating agent such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions.
Vinylation: The fluorinated intermediate is then subjected to a vinylation reaction, where a vinyl group is introduced using reagents like vinyl magnesium bromide (CH2=CHMgBr) or vinyl lithium (CH2=CHLi).
Purification: The final product is purified using techniques such as distillation or chromatography to obtain high-purity this compound.
Industrial production methods often involve large-scale fluorination and vinylation processes, with stringent control over reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Addition Reactions: The vinyl group in the compound can undergo addition reactions with electrophiles like hydrogen halides (HX) or halogens (X2), forming addition products.
Polymerization: The vinyl group can also participate in polymerization reactions, leading to the formation of fluorinated polymers with unique properties.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for polymerization).
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and materials with high thermal stability and chemical resistance.
Biology: The compound is utilized in the development of fluorinated biomolecules and probes for studying biological processes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and stability.
Industry: The compound is employed in the production of specialty coatings, lubricants, and surfactants with enhanced performance characteristics.
Mecanismo De Acción
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to strong interactions with other molecules. This results in high thermal stability, chemical inertness, and resistance to degradation. The vinyl group allows for further chemical modifications and interactions with various molecular targets and pathways.
Comparación Con Compuestos Similares
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane can be compared with other fluorinated compounds such as:
Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings, PFOA has similar chemical stability but lacks the vinyl group for further modifications.
Polytetrafluoroethylene (PTFE):
Hexafluoropropylene (HFP): Used in the production of fluoropolymers, HFP has a similar fluorinated structure but lacks the vinyl functionality.
The uniqueness of this compound lies in its combination of extensive fluorination and the presence of a reactive vinyl group, making it a versatile compound for various applications.
Propiedades
Número CAS |
71726-31-3 |
|---|---|
Fórmula molecular |
C11H6F16O |
Peso molecular |
458.14 g/mol |
Nombre IUPAC |
9-ethenoxy-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane |
InChI |
InChI=1S/C11H6F16O/c1-2-28-3-5(14,15)7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)6(16,17)4(12)13/h2,4H,1,3H2 |
Clave InChI |
PLZIKMVNRWVJKM-UHFFFAOYSA-N |
SMILES canónico |
C=COCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)

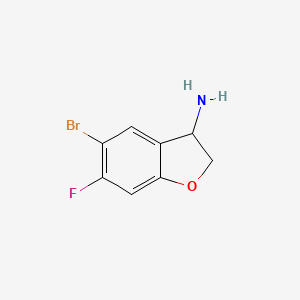
![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)

![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
